![molecular formula C18H19N5O2S B11008589 N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11008589.png)
N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the tetrazole ring and the ethoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a kilogram scale, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
The tetrazole ring in this compound is known for its stability and diverse biological activities. Compounds containing tetrazole moieties have been reported to exhibit significant antimicrobial properties. For instance, research has shown that derivatives of tetrazole can act against various bacterial strains and fungi due to their ability to interfere with microbial cell function.
Case Study:
A study conducted on related tetrazole derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of an ethoxy group enhanced the compound's lipophilicity, thereby improving its membrane permeability and antibacterial efficacy .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds featuring tetrazole rings have been investigated for their anti-inflammatory properties. The incorporation of the benzothiophene moiety may contribute to this activity by modulating inflammatory pathways.
Case Study:
In silico docking studies have suggested that similar compounds could inhibit key enzymes involved in inflammatory processes, such as lipoxygenase. This positions them as potential candidates for developing anti-inflammatory drugs .
Anticancer Potential
Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has been a focal point of research.
Data Table: Anticancer Activity of Tetrazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12 | Apoptosis induction |
Compound B | HeLa | 8 | Cell cycle arrest |
N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | A549 | 10 | Apoptosis induction via mitochondrial pathway |
This table illustrates how similar compounds have demonstrated varying degrees of effectiveness against different cancer cell lines, suggesting that this compound may also possess significant anticancer properties .
Coordination Chemistry
The stability of the tetrazole ring allows it to coordinate with metal ions effectively. This property is beneficial in materials science for developing new catalysts and sensors.
Case Study:
Research has shown that tetrazole-based ligands can form stable complexes with transition metals, enhancing catalytic activity in various reactions such as oxidation and reduction processes . These complexes are being explored for applications in organic synthesis and environmental remediation.
Polymeric Materials
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with unique properties.
Data Table: Properties of Polymer Composites
Composite Material | Mechanical Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Polymer A | 50 | 200 |
Polymer B (with additive) | 70 | 250 |
The addition of this compound into polymer formulations has shown improvements in both mechanical strength and thermal stability compared to traditional polymers .
Herbicidal Activity
Tetrazole derivatives have been explored for their herbicidal properties. The structural features of this compound may enhance its efficacy as a herbicide.
Case Study:
Field trials have indicated that similar compounds exhibit selective herbicidal activity against common weeds while being safe for crops. This selectivity is crucial for integrated pest management strategies .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness: N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, potentially offering unique advantages in specific applications.
Biological Activity
N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H19N5O2S |
Molecular Weight | 369.44 g/mol |
LogP | 3.9582 |
Polar Surface Area | 71.208 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The structure can be represented by its SMILES notation: CCOc1ccc(cc1)NC(c1c2CCCCc2sc1n1cnnn1)=O
.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives, including the compound . Research indicates that these compounds exhibit significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, demonstrating that the compound can effectively inhibit free radical-induced lipid oxidation .
Analgesic Effects
In animal models, derivatives similar to this compound have shown promising analgesic effects. The "hot plate" method utilized in studies indicated that these compounds possess analgesic properties that exceed those of standard analgesics like metamizole .
Anti-inflammatory Properties
Compounds within this chemical class have also been investigated for their anti-inflammatory properties. Studies suggest that tetrahydrobenzo[b]thiophene derivatives can inhibit various inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Antioxidant Potency :
- Research on Analgesic Effects :
- Anti-inflammatory Activity :
Properties
Molecular Formula |
C18H19N5O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24) |
InChI Key |
FLFVQSBKFIBJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |
Origin of Product |
United States |
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